Malachite Green Oxalate
Overview
Description
Malachite Green Oxalate is a synthetic organic compound belonging to the triphenylmethane class of dyes. It is widely used in various applications, including as a biological stain, dye reagent, and antimicrobial agent in aquaculture. The compound is known for its intense green color, which results from a strong absorption band at 621 nm . Despite its name, Malachite Green is not derived from the mineral malachite but is named for its similar color.
Scientific Research Applications
Malachite Green Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the detection of phosphate release in enzymatic reactions.
Biology: Employed as a biological stain for microscopic samples, including plant tissue, yeast, and bacteria.
Industry: Utilized in the textile industry as a dye for materials such as silk, leather, and paper.
Mechanism of Action
Target of Action
Malachite Green Oxalate (MGO) is a basic dye that belongs to the triphenylmethane group . It is primarily used in biology for the staining of microscopic samples, such as plant tissue, yeast, and bacteria . The primary target of MGO is the detection of released phosphate . It is also used to terminate the phosphatase and tensin homologue deleted on chromosome 10 (PTEN) inhibition assay .
Mode of Action
MGO interacts with its targets through a series of reactions. It is used to measure inorganic phosphate release from adenosine triphosphate (ATP) during catalysis . The interaction of MGO with its targets results in changes in the structure and function of the targets, leading to the detection of released phosphate .
Biochemical Pathways
The biochemical pathways affected by MGO are primarily related to the detection of released phosphate . It is also involved in the PTEN inhibition assay . The downstream effects of these pathways include changes in cellular functions and responses.
Pharmacokinetics
It is known that mgo has a strong absorption band at 621 nm . The solubility of MGO is 110 g/L , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of MGO’s action primarily involve the detection of released phosphate . This can be used to measure inorganic phosphate release from ATP during catalysis . Additionally, MGO has been found to be a water-soluble near-infrared luminogen with aggregation-induced emission properties, and it can be used for living cell nucleus staining in a wash-free manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MGO. For instance, the pH of the solution can affect the absorbance of MGO . Moreover, the presence of other substances in the environment, such as other dyes or contaminants, can also impact the action of MGO . Furthermore, the effluent from aquaculture facilities that use MGO could enter the water supply, potentially affecting the action of MGO .
Safety and Hazards
Future Directions
A novel calcium-functionalized magnetic biochar (Ca/MBC) was fabricated via a two-step pyrolysis method for the efficient removal of malachite green (MG). This study suggests that biochar can be modified by a green synthesis approach to produce calcium-functionalized magnetic biochar with excellent MG removal capacity .
Biochemical Analysis
Biochemical Properties
Malachite Green Oxalate plays a significant role in biochemical reactions. It is used in the detection of phosphate or pyrophosphate release in enzymatic reactions, which can be measured spectrometrically at 660nm .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. In fish, this compound is rapidly reduced to leucomalachite green (LMG), which persists in tissues . This persistence can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to interact with enzymes and proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable in acetonitrile containing 1% v/v glacial acetic acid for at least 155 days . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been found to be toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Malachite Green Oxalate is synthesized through the condensation of benzaldehyde and dimethylaniline to form leuco malachite green. This colorless leuco compound is then oxidized to produce the cationic form of Malachite Green . The reactions can be summarized as follows:
Condensation Reaction: [ \text{C}_6\text{H}_5\text{CHO} + 2\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 \rightarrow (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Oxidation Reaction: [ (\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [(\text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2)_2\text{C}_6\text{H}_5]\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The purification of the compound involves techniques such as high-performance liquid chromatography and supercritical fluid extraction to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Malachite Green Oxalate undergoes various chemical reactions, including:
Oxidation: The leuco form is oxidized to the cationic form.
Reduction: The cationic form can be reduced back to the leuco form.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide is commonly used for oxidation.
Reducing Agents: Sodium borohydride can be used for reduction.
Solvents: Acetonitrile and glacial acetic acid are used to stabilize the compound in solution.
Major Products:
Oxidation: Produces the cationic form of Malachite Green.
Reduction: Produces leuco malachite green.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Malachite Green Oxalate is compared with other triphenylmethane dyes such as Crystal Violet and Basic Fuchsin. While all these compounds share similar structural features and applications, this compound is unique due to its intense green color and specific antimicrobial properties . Other similar compounds include:
Crystal Violet: Used as a biological stain and antimicrobial agent.
Basic Fuchsin: Employed in histology and bacteriology as a staining reagent.
Properties
CAS No. |
2437-29-8 |
---|---|
Molecular Formula |
C52H54N4O12 |
Molecular Weight |
927.0 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate;oxalic acid |
InChI |
InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;;/p-2 |
InChI Key |
CNYGFPPAGUCRIC-UHFFFAOYSA-L |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])[O-] |
Appearance |
Solid powder |
2437-29-8 13425-25-7 |
|
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10309-95-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(4-(dimethylamino) alpha-phenylbenzylidene)-2,5- cyclohexadien-1-ylidene)dimethylammonium chloride basic green 4 C.I. 42000 malachite green malachite green benzoate malachite green chloride malachite green, acetate salt malachite green, hydrogen sulfate malachite green, oxalate (1:1) malachite green, oxalate (2:1) malachite green, oxalate (4:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Malachite Green Oxalate against fungal pathogens?
A1: While the exact mechanism is not fully understood, research suggests that this compound inhibits fungal growth by targeting fungal mitochondria. This disruption of mitochondrial function ultimately leads to cell death. [, ]
Q2: What are the potential downstream effects of this compound exposure on fish?
A2: Studies have shown that this compound can induce various developmental abnormalities in fish, particularly affecting the spine and skull. Additionally, concerns exist regarding its potential carcinogenicity and long-term accumulation in fish tissues. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C52H54N4O12, and its molecular weight is 927.01 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers utilize various spectroscopic techniques to analyze this compound. These include UV-Vis spectrophotometry to assess its absorption characteristics and concentration, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, , , ]
Q5: How does the stability of this compound in aqueous solutions vary with pH?
A5: Research indicates that this compound exhibits pH-dependent stability in aqueous solutions. Its stability is generally higher in acidic conditions and decreases with increasing pH. [, ]
Q6: Has this compound been incorporated into any novel materials for specific applications?
A6: Yes, researchers have explored incorporating this compound into various materials. For example, it has been integrated into electrospun polymer-Fe3O4 nanocomposite mats for enhanced adsorption of the dye from aqueous solutions. []
Q7: Are there any known catalytic applications of this compound?
A7: While this compound is not widely recognized for its catalytic properties, some studies have explored its potential in this area. For instance, research has investigated its role as a photosensitizer in photocatalytic degradation processes for water treatment. [, ]
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational chemistry has been used to investigate the properties of this compound. For example, studies have used femtosecond Z-scan techniques to examine its third-order nonlinear optical (NLO) properties and multi-photon absorption processes. []
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